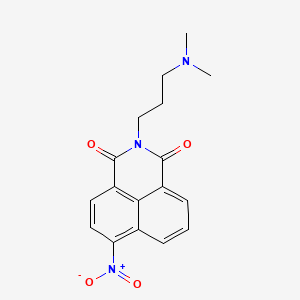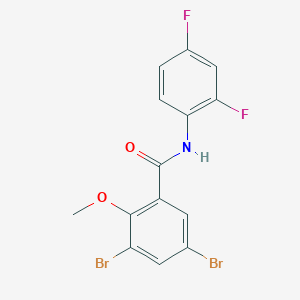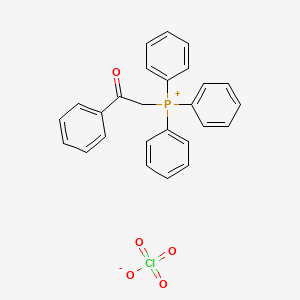
(2-Oxo-2-phenylethyl)(triphenyl)phosphanium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Oxo-2-phenylethyl)(triphenyl)phosphanium perchlorate is a chemical compound with the molecular formula C33H27ClNO6P. It is known for its unique structure, which includes a triphenylphosphonium group and a perchlorate anion. This compound is often used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxo-2-phenylethyl)(triphenyl)phosphanium perchlorate typically involves the reaction of triphenylphosphine with a suitable precursor. One common method is the reaction of triphenylphosphine with 2-oxo-2-phenylethyl chloride in the presence of a base, followed by the addition of perchloric acid to form the perchlorate salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general approach involves similar synthetic routes as those used in laboratory settings, with optimization for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Oxo-2-phenylethyl)(triphenyl)phosphanium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one of its groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphine oxides, while substitution reactions can produce a variety of substituted phosphonium salts.
Applications De Recherche Scientifique
(2-Oxo-2-phenylethyl)(triphenyl)phosphanium perchlorate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which (2-Oxo-2-phenylethyl)(triphenyl)phosphanium perchlorate exerts its effects involves interactions with various molecular targets. The triphenylphosphonium group can interact with cellular membranes, while the perchlorate anion can participate in ionic interactions. These interactions can affect cellular processes and biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1-(Benzoylamino)-2-oxo-2-phenylethyl)(triphenyl)phosphanium perchlorate
- (2-Oxo-2-phenyl-1-phenylacetylamino-ethyl)-triphenyl-phosphonium chloride
Uniqueness
(2-Oxo-2-phenylethyl)(triphenyl)phosphanium perchlorate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its structure allows for versatile applications in various fields of research and industry .
Propriétés
Numéro CAS |
95407-68-4 |
|---|---|
Formule moléculaire |
C26H22ClO5P |
Poids moléculaire |
480.9 g/mol |
Nom IUPAC |
phenacyl(triphenyl)phosphanium;perchlorate |
InChI |
InChI=1S/C26H22OP.ClHO4/c27-26(22-13-5-1-6-14-22)21-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;2-1(3,4)5/h1-20H,21H2;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
POEUEPVSESMPKN-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


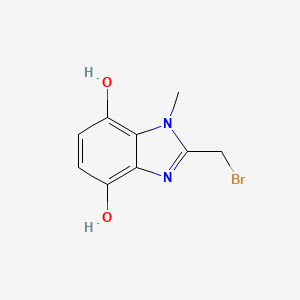
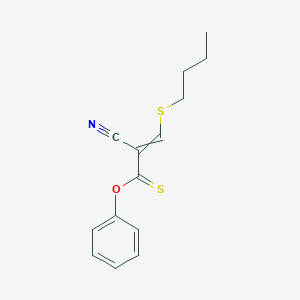
![Methyl 3-[(2-hydroxypropyl)amino]prop-2-enoate](/img/structure/B14349733.png)



![Ethanediamide, N,N'-bis[1-(hydroxymethyl)-2-methylpropyl]-](/img/structure/B14349753.png)


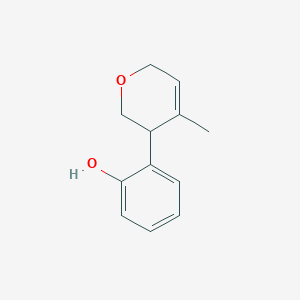
![2-[4-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B14349797.png)
